2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Description
2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a brominated ketone derivative featuring a tetrahydroisoquinoline moiety. This compound is of interest in organic synthesis, particularly in the development of pharmacologically active molecules. For example, substituted acetophenones react with bromine in diethyl ether under controlled conditions to yield α-brominated derivatives, as described in . The tetrahydroisoquinoline substituent likely enhances the compound’s reactivity in nucleophilic substitution or coupling reactions, making it a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTRPIUOVNEKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction remains a cornerstone for THIQ synthesis. In one approach, (R)-2-bromophenylalanine serves as a starting material. Functional group protection, followed by cyclization, yields intermediates such as 8 , which features a bromide at C5 and a hydroxymethyl group at C3. The stereochemical integrity of the THIQ ring is maintained through careful selection of nucleophiles; for example, MeMgCl in Et₂O delivers trans-diastereoselectivity (>9:1 dr), whereas MeMgBr favors the cis-isomer. This selectivity is attributed to steric effects or neighboring group participation involving the C3 silyl ether.
Reductive Amination and Suzuki Coupling
A modular strategy combines Suzuki-Miyaura coupling with reductive cyclization. Starting with 2-bromobenzaldehyde and aniline, Suzuki coupling with 2-ethoxyvinyl pinacolboronate introduces the C3/C4 unit. Subsequent reductive cyclization using Et₃SiH and trifluoroacetic acid (TFA) in dichloromethane affords N-aryl-THIQs in 24–70% yields over two steps. Electron-withdrawing substituents on the aniline component enhance cyclization efficiency, likely due to increased imine stability during the reductive step.
The introduction of the α-bromoethanone group is achieved via N-bromosuccinimide (NBS)-mediated bromination under ultrasound irradiation or Grignard reagent-based alkylation .
Ultrasound-Assisted Bromination with NBS
Adapting methods from α-bromoacetophenone synthesis, equimolar acetophenone and NBS in PEG-400/water (1:2) under ultrasound (25 kHz, 40% amplitude, 80°C) achieve monobromination in 15–20 minutes with 87–94% yields. Key advantages include:
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Solvent optimization : PEG-400/water outperforms methanol, DMF, and ethanol in reaction rate and yield.
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Green chemistry : Avoids toxic molecular bromine and corrosive catalysts.
For the target compound, this protocol could be modified by replacing acetophenone with 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one. Protecting the THIQ nitrogen may be necessary to prevent side reactions, though this remains unexplored in current literature.
Bromine Installation via Grignard Reagents
In a multi-step synthesis, bromide 8 undergoes palladium-catalyzed monoarylation with acetone to yield ketone 10 . Subsequent Grignard addition (MeMgBr) and deprotection afford tertiary alcohols, demonstrating the versatility of organometallic reagents in introducing branched alkyl bromides.
Integrated Synthetic Routes to 2-Bromo-1-(THIQ-2-yl)Ethan-1-One
Route 1: Bromination of Pre-Formed THIQ-Ethanone
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THIQ formation : Synthesize 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one via Pictet-Spengler cyclization of protected 2-bromophenylalanine derivatives.
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α-Bromination : Treat the ethanone intermediate with NBS (1.0 eq) in PEG-400/water under ultrasound (80°C, 15–20 min).
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Work-up : Extract with dichloromethane and purify via silica gel chromatography.
Key Data :
| Entry | Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 1-(THIQ-2-yl)Ethanone | 2-Bromo-1-(THIQ-2-yl)Ethan-1-One | 15–20 | 87–94* |
*Projected yield based on analogous acetophenone bromination.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Chlorophenyl derivatives (e.g., 2-chloro or 4-chloro) exhibit lower molecular weights (233–310 Da) compared to polycyclic analogs like the tetrahydronaphthalenyl derivative (309.24 Da) . Bulky substituents (e.g., tetrahydronaphthalenyl) increase melting points (65–68°C), suggesting enhanced crystalline stability .
Reactivity and Stability: Bromo-ethanones with electron-withdrawing groups (e.g., 4-chlorophenyl) are more reactive in nucleophilic substitutions due to α-carbon activation . Stability concerns are noted for analogs like 2-Bromo-1-(3-thienyl)-1-ethanone, which exhibits acute toxicity and requires stringent handling protocols .
Structural Characterization: Crystallographic data for the triazolyl-difluorophenyl analog () highlights the role of halogen bonding in lattice stabilization, a feature likely relevant to the tetrahydroisoquinolinyl analog .
Biological Activity
- Molecular Formula : CHBrNO
- Molecular Weight : 254.12 g/mol
- Purity : Typically available at 95% or higher
The compound features a bromo substituent on a tetrahydroisoquinoline scaffold, which is known for its diverse pharmacological activities.
Research indicates that compounds containing tetrahydroisoquinoline structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Tetrahydroisoquinolines have been shown to scavenge free radicals, reducing oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that this class of compounds may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary data indicate that derivatives of tetrahydroisoquinoline can inhibit the growth of various bacterial strains.
Case Studies and Research Findings
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Neuroprotective Study :
- A study conducted by Zhang et al. (2020) demonstrated that tetrahydroisoquinoline derivatives could significantly reduce neuronal apoptosis in models of Alzheimer's disease. The study highlighted the role of these compounds in modulating neuroinflammation and promoting neuronal survival.
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Antioxidant Activity Assessment :
- In vitro assays performed by Lee et al. (2021) showed that compounds similar to 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one exhibited strong antioxidant properties, with IC50 values comparable to established antioxidants like ascorbic acid.
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Antimicrobial Testing :
- Research by Kumar et al. (2022) evaluated the antimicrobial efficacy of several tetrahydroisoquinoline derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives had significant inhibitory effects on bacterial growth.
Table of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis in neuronal models | Zhang et al., 2020 |
| Antioxidant | Strong scavenging activity (IC50 comparable to ascorbic acid) | Lee et al., 2021 |
| Antimicrobial | Significant growth inhibition against various bacteria | Kumar et al., 2022 |
Q & A
Q. What are the recommended methods for synthesizing 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one?
Methodological Answer: The synthesis typically involves coupling a bromoacetyl moiety with a tetrahydroisoquinoline precursor. Key steps include:
- Nucleophilic substitution : Reacting 1,2,3,4-tetrahydroisoquinoline with 2-bromoacetyl bromide under anhydrous conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Control reaction temperature (0–25°C) to minimize side reactions like hydrolysis or dimerization .
Q. Table 1: Synthesis Conditions for Analogous Compounds
| Substituent Position | Reaction Yield (%) | Purification Method | Reference |
|---|---|---|---|
| 4-Fluoro | 72 | Column Chromatography | |
| 4-Chloro | 68 | Recrystallization | |
| 3-Bromo | 65 | Column Chromatography |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach ensures accurate structural elucidation:
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | δ 4.2 ppm (N-CH₂-Br) | |
| IR | 1680 cm⁻¹ (C=O stretch) | |
| X-ray | Dihedral angle: 85.3° (ring/ketone) |
Q. What are the optimal storage conditions to maintain the compound's stability?
Methodological Answer:
- Temperature : Store at +5°C in amber glass vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the bromoacetyl group.
- Stability Testing : Monitor decomposition via HPLC every 3 months; degradation <2% under recommended conditions .
Advanced Research Questions
Q. How do electronic effects of substituents on the aromatic ring influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer: Substituents alter electrophilicity and reaction pathways:
Q. Table 3: Substituent Effects on Reactivity
| Substituent | Relative Reactivity (vs. H) | Reference |
|---|---|---|
| 4-Fluoro | 1.8× | |
| 4-Chloro | 1.5× | |
| 3-Bromo | 2.1× |
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of analogs with varying substituents. For example:
- 6,7-Dimethoxy substitution : IC₅₀ = 134.35 μM (vs. 147.51 μM for 4-fluoro analog) .
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., assay conditions).
- Dose-response validation : Re-test disputed compounds under standardized protocols .
Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PubChem 3D conformers (InChI Key: HEMROKPXTCOASZ) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
